Fmoc-Leu-(Dmb)Gly-OH Fmoc-Leu-(Dmb)Gly-OH
Brand Name: Vulcanchem
CAS No.: 1446752-61-9
VCID: VC11683124
InChI: InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1
SMILES: CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C32H36N2O7
Molecular Weight: 560.6 g/mol

Fmoc-Leu-(Dmb)Gly-OH

CAS No.: 1446752-61-9

VCID: VC11683124

Molecular Formula: C32H36N2O7

Molecular Weight: 560.6 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Leu-(Dmb)Gly-OH - 1446752-61-9

Description

Fmoc-Leu-(Dmb)Gly-OH, or N-alpha-(9-fluorenylmethoxycarbonyl)-L-leucyl-N'-(2,4-dimethoxybenzyl)glycine, is a specialized amino acid derivative used extensively in solid-phase peptide synthesis (SPPS). This compound incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the 2,4-dimethoxybenzyl (Dmb) moiety. The Fmoc group provides stability under various conditions, allowing for selective deprotection, while the Dmb group enhances solubility and prevents aggregation during peptide synthesis .

Applications in Peptide Synthesis

Fmoc-Leu-(Dmb)Gly-OH is primarily used as a building block in SPPS. Its protective groups allow for selective reactions, making it easier to construct complex peptide sequences. The Dmb group is particularly effective in preventing aggregation, which is a common challenge during the synthesis of peptides with hydrophobic or amyloidogenic sequences .

Key Applications:

  • Peptide Synthesis: Enhances the synthesis of complex peptides by improving solubility and preventing aggregation.

  • Drug Development: Used in creating peptide-based drugs by modifying therapeutic peptides for enhanced efficacy and stability.

  • Bioconjugation: Valuable in linking biomolecules for targeted drug delivery systems.

  • Molecular Biology Research: Employed in studying protein interactions and functions by modifying proteins to understand cellular processes.

  • Diagnostic Tools Development: Used in designing biosensors and diagnostic assays for improved sensitivity and specificity .

Study Highlights:

  • Aggregation Prevention: The Dmb group effectively disrupts aggregation, crucial for synthesizing hydrophobic peptides.

  • Synthetic Efficiency: Enhances acylation and deprotection kinetics, leading to higher yields and purities.

  • Biological Applications: Useful in synthesizing peptides associated with amyloid diseases and in preparing C-terminal thioesters for native chemical ligation.

Synthesis and Deprotection

The synthesis of Fmoc-Leu-(Dmb)Gly-OH typically involves standard coupling methods such as PyBOP/DIPEA or DIPCDI/HOBt. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate. Deprotection of the Fmoc group is achieved using basic conditions, typically with piperidine, while the Dmb group is removed during TFA-mediated cleavage reactions .

CAS No. 1446752-61-9
Product Name Fmoc-Leu-(Dmb)Gly-OH
Molecular Formula C32H36N2O7
Molecular Weight 560.6 g/mol
IUPAC Name 2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid
Standard InChI InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1
Standard InChIKey XJMDVCIMLFGAOA-NDEPHWFRSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
PubChem Compound 127255450
Last Modified Nov 23 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator